4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid
Description
4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid is a quinazoline-based benzoic acid derivative. This compound features a quinazolin-4-ylamino group linked to a benzoic acid scaffold via a 3-methylphenyl substituent at position 2 of the quinazoline ring. The benzoic acid moiety enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions.
Properties
IUPAC Name |
4-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-14-5-4-6-16(13-14)20-24-19-8-3-2-7-18(19)21(25-20)23-17-11-9-15(10-12-17)22(26)27/h2-13H,1H3,(H,26,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHVGELKFLMPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is to couple anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions . Another method involves the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate .
Industrial Production Methods
Industrial production of quinazolinone derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Anticancer Applications
The quinazoline moiety in 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid is known for its role in developing kinase inhibitors, which are crucial in cancer treatment. Research indicates that quinazoline derivatives can inhibit specific kinases involved in tumor growth and proliferation. Investigating the antiproliferative effects of this compound on various cancer cell lines could provide insights into its potential as an anticancer agent.
Case Study: Kinase Inhibition
A study focusing on quinazoline derivatives demonstrated their efficacy in inhibiting tyrosine kinases, which are often overexpressed in cancers. The compound's ability to bind to these kinases suggests it may disrupt signaling pathways critical for cancer cell survival and proliferation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, particularly against antibiotic-resistant strains of bacteria. The mechanism of action may involve disrupting quorum sensing systems, which are vital for bacterial communication and biofilm formation.
Case Study: Bacterial Growth Inhibition
Research has shown that compounds similar to this compound can inhibit bacterial growth by interfering with gene expression related to adhesion and biofilm development. This suggests that further exploration of this compound's antibacterial properties could be beneficial, especially in the context of rising antibiotic resistance.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Quinazoline derivatives have shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses.
Case Study: Inflammatory Response Modulation
In vitro studies have indicated that certain quinazoline compounds can significantly reduce pro-inflammatory cytokine production, suggesting a potential therapeutic application in treating inflammatory diseases.
Molecular Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Research has focused on its binding affinity to proteins involved in bacterial signaling pathways, which could inform the development of new antimicrobial agents.
Interaction Mechanisms
Studies have demonstrated that this compound binds to transcriptional regulators within bacterial cells, inhibiting their function and preventing biofilm formation. This interaction is critical for developing strategies to combat bacterial infections effectively.
Structural Comparisons and Derivatives
Several compounds share structural similarities with this compound, which may enhance understanding of its unique properties and broaden its application scope.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Quinazolin-4-ylamino)benzoic acid | C15H11N3O2 | Lacks methyl substitution |
| 4-(Quinazolin-4-ylamino)benzoic acid | C15H12N3O2 | Similar but without the 3-methylphenyl group |
| Methyl 3-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoate | C23H19N3O2 | Ester derivative; different functional group at the carboxylic position |
Mechanism of Action
The mechanism of action of 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can disrupt bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid with structurally related compounds based on substituents, heterocyclic cores, and synthetic methodologies. Data are derived from the evidence provided:
Key Structural and Functional Differences:
Heterocyclic Core: Quinazoline derivatives (e.g., the target compound and BAY60-2770) exhibit planar aromatic systems conducive to intercalation or kinase inhibition . Azetidinones (β-lactam analogs) and thiazolidinones offer conformational rigidity and electrophilic centers for covalent interactions . Thiazole and pyrimidine cores provide varied electronic profiles; thiazoles are sulfur-containing, influencing redox properties .
4-Nitrophenyl (): Electron-withdrawing group increases reactivity but may reduce solubility. 4-Dimethylaminophenyl (): Electron-donating group enhances resonance stabilization and basicity.
Synthetic Accessibility: Quinazoline derivatives often require cyclization of anthranilic acid analogs with benzoyl chlorides , whereas thiazolidinones and azetidinones involve condensation with mercaptoacetic acid or chloroacetyl chloride, respectively .
Biological Implications: BAY60-2770 (a quinazoline-benzoic acid derivative) activates H-NOX domains, suggesting the target compound may share vasodilatory or nitric oxide-related activity . Antimicrobial activity is reported for azetidinone derivatives, likely due to β-lactam-like reactivity .
Biological Activity
The compound 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid is a member of the quinazoline family, known for its diverse biological activities. Quinazoline derivatives have garnered attention in medicinal chemistry due to their potential as anticancer agents, antimicrobial agents, and inhibitors of various enzymes, particularly kinases. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core linked to a benzoic acid moiety, characterized by the following structure:
This structure is notable for its potential interactions with biological targets due to the presence of both nitrogen-containing rings and aromatic systems.
Research indicates that This compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : The quinazoline scaffold is known for its ability to inhibit tyrosine kinases, which play critical roles in cell signaling pathways involved in cancer progression and other diseases. Investigating the compound's inhibitory activity against specific kinases could reveal its potential as an anticancer agent.
- Antimicrobial Activity : Preliminary studies suggest that this compound may disrupt bacterial quorum sensing systems, thereby inhibiting biofilm formation and virulence. This mechanism involves binding to transcriptional regulators that control gene expression related to bacterial adhesion.
- Anti-inflammatory Effects : Quinazoline derivatives have also been associated with anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .
Biological Activity Studies
A review of existing literature reveals several key findings regarding the biological activity of this compound:
Anticancer Activity
Quinazoline derivatives have shown significant anticancer effects against various cell lines. For example:
- Compounds similar to This compound have exhibited IC50 values ranging from 10.82 μM to 31.85 μM against HepG2 and MCF-7 cell lines, indicating promising cytotoxicity .
Antibacterial Activity
Studies on related quinazoline compounds have demonstrated high antibacterial activity:
- A comparative study indicated that certain quinazoline derivatives possess substantial antibacterial properties, suggesting that This compound may similarly inhibit bacterial growth effectively .
Data Table: Comparison of Biological Activities
| Compound Name | Structure | IC50 (μM) against HepG2 | IC50 (μM) against MCF-7 | Antibacterial Activity |
|---|---|---|---|---|
| This compound | C18H17N3O2 | TBD | TBD | TBD |
| 3-(Quinazolin-4-ylamino)benzoic acid | C15H11N3O2 | 10.82 | 31.85 | Moderate |
| 2-Methyl-quinazolin-4(3H)-one | C10H8N2O | 19.95 | 20.98 | High |
Case Studies
- Antitumor Efficacy : In a study evaluating various quinazoline derivatives, those with structural similarities to This compound were tested against HepG2 and MCF-7 cell lines, demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Research on related compounds showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this compound's structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
